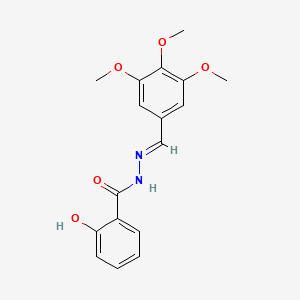

![molecular formula C17H19FN4O B5560984 N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)

N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, such as N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, often involves a cyclocondensation reaction. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are structurally related, can be achieved through a microwave-assisted process. This involves the reaction of β-enaminones with NH-3-aminopyrazoles, followed by formylation using the Vilsmeyer-Haack reagent (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-7-amines, including our compound of interest, can be confirmed using techniques like X-ray diffraction analysis. For example, the structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was elucidated using element analysis, IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidines includes their potential to undergo various reactions, such as cyclocondensation, chlorination, and aminisation. These reactions are integral in synthesizing functional derivatives with potential applications in fluorescence and bioactivity (Castillo, Tigreros, & Portilla, 2018).

Physical Properties Analysis

Physical properties of pyrazolo[1,5-a]pyrimidin-7-amines, such as solubility, melting points, and crystalline structure, can be determined through standard physical characterization methods. The crystal structure, for instance, is often elucidated using X-ray crystallography, as seen in various related compounds (Lu Jiu-fu et al., 2015).

科学的研究の応用

Enaminones as Precursors for Heterocyclic Compounds

A study by Riyadh (2011) details the synthesis of novel N-arylpyrazole-containing enaminones, which served as key intermediates for producing a range of substituted pyrazoles and pyridine derivatives. These compounds demonstrated significant cytotoxic effects against human breast and liver carcinoma cell lines, showcasing potential antitumor and antimicrobial activities (S. Riyadh, 2011).

Synthesis of Pyrazolo[3,4-d]pyrimidines as Analogues of Modified Nucleic Acids

Hong et al. (1976) described the synthesis and biological activities of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, analogs of naturally occurring modified nucleic acid bases. These analogs exhibited moderate to significant growth inhibitory activities against cultured leukemia and human leukemic myeloblasts, indicating potential applications in cancer research (C. Hong, N. De, G. Tritsch, G. Chheda, 1976).

Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases

Li et al. (2016) explored a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. The systematic optimizations led to the identification of a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders. This research underscores the compound's potential in addressing central nervous system diseases (Peng Li et al., 2016).

Fluorophores Based on Pyrazolo[1,5-a]pyrimidines

Castillo et al. (2018) presented a method for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. These compounds exhibited significant fluorescence properties, suggesting their utility as fluorescent probes in biological and environmental applications (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-11-10-16(22-17(20-11)12(2)13(3)21-22)19-8-9-23-15-6-4-14(18)5-7-15/h4-7,10,19H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFJWYPWOAJQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCOC3=CC=C(C=C3)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

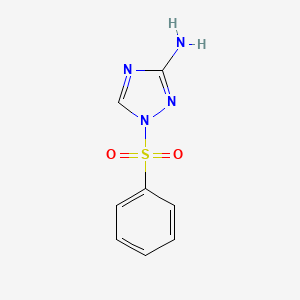

![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)

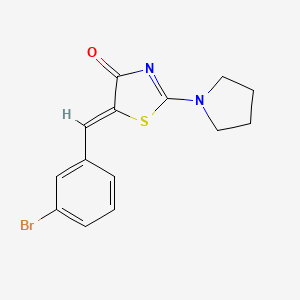

![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)

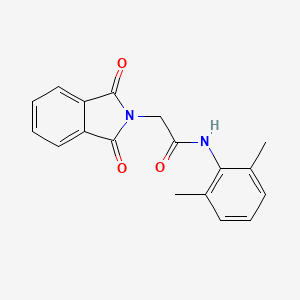

![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)

![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)